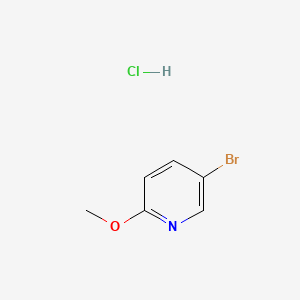

5-Bromo-2-methoxypyridine hydrochloride

Description

Overview of Heterocyclic Chemistry and Pyridine (B92270) Scaffold Derivatives

Heterocyclic chemistry is a major branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, nitrogen-bearing heterocycles are of paramount importance, playing a vital role in drug design and discovery. nih.gov The pyridine ring, a six-membered aromatic heterocycle structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, is a ubiquitous scaffold found in numerous natural products like nicotine (B1678760) and niacin, as well as in a vast array of synthetic compounds. nih.govwikipedia.org

Pyridine and its derivatives are fundamental building blocks in multiple research fields, including the development of pharmaceuticals, agrochemicals, functional materials, and as ligands in organometallic catalysis. nih.govthieme-connect.comacs.org The pyridine nucleus is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. acs.org Its polarity and the ability of the nitrogen atom to improve water solubility in larger molecules make it a highly desirable component in medicinal chemistry. nih.govresearchgate.net The synthesis of substituted pyridines is a central theme in organic chemistry, with numerous methods developed to construct and functionalize this important scaffold. acs.orgrsc.org

Strategic Importance of Halogenated and Alkoxylated Pyridines in Advanced Organic Synthesis

The strategic placement of substituents on the pyridine ring is crucial for modulating its chemical properties and directing synthetic transformations. Halogenated pyridines, in particular, are key starting materials and intermediates for a wide range of organic synthesis methods. eurekalert.orgyoutube.com The carbon-halogen bond serves as a versatile handle for introducing other functional groups through reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. eurekalert.orgnih.gov However, the electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. youtube.comnih.gov Consequently, developing selective and efficient halogenation methods is a significant area of research. nih.gov

Alkoxylated pyridines, containing an alkoxy group (like methoxy (B1213986), -OCH₃), also possess unique reactivity. The alkoxy group is an electron-donating group, which can influence the electronic properties of the pyridine ring and affect its reactivity in subsequent reactions. The combination of a halogen atom and an alkoxy group on the same pyridine scaffold, as seen in 5-Bromo-2-methoxypyridine (B44785), creates a highly valuable and versatile building block. This bifunctional arrangement allows for selective, stepwise reactions, enabling the construction of complex molecular architectures with precise control over the substitution pattern. nih.govinnospk.com

Research Trajectories and Scholarly Focus Pertaining to 5-Bromo-2-methoxypyridine Hydrochloride

5-Bromo-2-methoxypyridine, often handled as its more stable hydrochloride salt, is a synthetic organic compound that has attracted considerable research interest as a versatile chemical intermediate. biosynth.comnbinno.com Its primary utility lies in its role as a building block for more complex molecules with potential biological activity. nbinno.comsigmaaldrich.com

The specific arrangement of the bromo and methoxy groups on the pyridine ring makes it a key precursor in the synthesis of a variety of target compounds. Research has shown its application in the preparation of ligands for the central nicotinic acetylcholine (B1216132) receptor. chemicalbook.comchemicalbook.com Furthermore, it is a crucial intermediate in novel synthetic approaches to developing anti-HIV integrase inhibitors. chemicalbook.com Its role extends to the synthesis of antagonists for various receptors; for example, it has been used as a building block for the β-alanine moiety of an αvβ3 antagonist and in the creation of potent and selective somatostatin (B550006) sst₃ receptor antagonists. nbinno.comsigmaaldrich.comchemicalbook.com The academic focus on this compound is therefore centered on leveraging its defined reactivity for the efficient construction of targeted, high-value molecules for pharmaceutical and life science research. medchemexpress.com

Compound Data

Physical and Chemical Properties of 5-Bromo-2-methoxypyridine

| Property | Value | Source(s) |

| CAS Number | 13472-85-0 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₆BrNO | biosynth.comnih.gov |

| Molecular Weight | 188.02 g/mol | biosynth.comnih.gov |

| Appearance | Light yellow liquid or solid | chemicalbook.compipzine-chem.comthermofisher.com |

| Boiling Point | 80 °C at 12 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.453 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.555 | sigmaaldrich.com |

| Flash Point | 96 °C (closed cup) | biosynth.comsigmaaldrich.com |

Synthesis of 5-Bromo-2-methoxypyridine

A common and high-yielding laboratory synthesis for 5-Bromo-2-methoxypyridine involves the nucleophilic aromatic substitution of 2,5-dibromopyridine (B19318). In this method, 2,5-dibromopyridine is treated with sodium hydroxide (B78521) in methanol (B129727). The mixture is heated to reflux for several hours. During the reaction, the more reactive bromine atom at the 2-position of the pyridine ring is displaced by the methoxy group from the methanol, facilitated by the base. After the reaction is complete, the excess methanol is typically removed by distillation, and the product is isolated through extraction and purified by reduced pressure distillation, often resulting in a high yield of 2-methoxy-5-bromopyridine. chemicalbook.com

Structure

3D Structure of Parent

Properties

CAS No. |

13472-67-8 |

|---|---|

Molecular Formula |

C6H7BrClNO |

Molecular Weight |

224.482 |

IUPAC Name |

5-bromo-2-methoxypyridine;hydrochloride |

InChI |

InChI=1S/C6H6BrNO.ClH/c1-9-6-3-2-5(7)4-8-6;/h2-4H,1H3;1H |

InChI Key |

FAQOHYRRMNZOOE-UHFFFAOYSA-N |

SMILES |

COC1=NC=C(C=C1)Br.Cl |

Synonyms |

5-BroMo-2-Methoxypyridine hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 5 Bromo 2 Methoxypyridine Hydrochloride

Established Synthetic Pathways to 5-Bromo-2-methoxypyridine (B44785) Precursors

The core of 5-Bromo-2-methoxypyridine synthesis lies in the effective introduction of the methoxy (B1213986) and bromo substituents onto the pyridine (B92270) ring. Several classical and modern organic chemistry reactions are employed to achieve this transformation, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Methoxy Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the introduction of nucleophiles, such as methoxide (B1231860), onto an aromatic ring. In the context of pyridine synthesis, this strategy is particularly effective at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate. nbinno.comgoogle.com

A prevalent method for synthesizing 5-Bromo-2-methoxypyridine involves the reaction of 2,5-dibromopyridine (B19318) with a methoxide source. acs.org This reaction proceeds via an SNAr mechanism where the methoxide ion displaces one of the bromine atoms. The substitution preferentially occurs at the 2-position, which is more activated towards nucleophilic attack than the 5-position.

A typical procedure involves heating 2,5-dibromopyridine with sodium methoxide in methanol (B129727). google.com High yields, often exceeding 95%, have been reported for this transformation. researchgate.net The reaction conditions can be optimized by controlling temperature and reaction time to ensure complete conversion and minimize side reactions.

| Reactant | Reagent | Solvent | Conditions | Yield |

| 2,5-Dibromopyridine | Sodium Methoxide | Methanol | 70 °C, 42 h | 95% researchgate.net |

| 2,5-Dibromopyridine | Sodium Hydroxide (B78521) | Methanol | Reflux, 5 h | 98% acs.orgchemicalbook.com |

Regioselective Bromination Techniques and Precursor Halogenation

The introduction of a bromine atom at a specific position on the pyridine ring is another critical step. The regioselectivity of electrophilic aromatic bromination is highly dependent on the directing effects of the substituents already present on the ring.

For the synthesis of 5-Bromo-2-methoxypyridine, the precursor 2-methoxypyridine (B126380) is often subjected to bromination. The methoxy group at the 2-position is an ortho-, para-director. Therefore, bromination is expected to occur at the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve high selectivity for the desired 5-bromo isomer.

Common brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) are employed, often in an inert solvent like dichloromethane at low temperatures to control the reaction's selectivity. nbinno.com The use of pyridine N-oxides can also be a strategic approach, as the N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions, and can influence the regioselectivity of halogenation. chemicalbook.com

| Precursor | Brominating Agent | Solvent | Conditions | Product |

| 2-Methoxypyridine | Bromine/NBS | Dichloromethane | Low Temperature | 5-Bromo-2-methoxypyridine nbinno.com |

Directed Metalation and Metal-Halogen Exchange Approaches

Directed ortho-metalation (DoM) and metal-halogen exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org These methods rely on the use of organolithium reagents to generate a lithiated intermediate that can then react with an electrophile.

In the context of pyridine synthesis, a directing metalation group (DMG) on the ring can direct the deprotonation to the adjacent ortho-position. For a precursor like 2-methoxypyridine, the methoxy group can act as a DMG, directing lithiation to the 3-position. organic-chemistry.org However, the nitrogen atom in the pyridine ring itself can also direct metalation. The choice of the organolithium base and reaction conditions is crucial to control the regioselectivity.

Metal-halogen exchange is another important strategy, particularly for the synthesis of functionalized pyridines from their halogenated counterparts. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium. For a molecule like 2,5-dibromopyridine, selective metal-halogen exchange can be achieved, followed by quenching with an appropriate electrophile. The exchange is generally faster for bromine than for chlorine and is influenced by the electronic and steric environment of the halogen atom. nih.govacs.org

| Substrate | Reagent | Key Feature |

| 2-Methoxypyridine | Organolithium Base | Directed ortho-metalation organic-chemistry.org |

| Bromopyridines | n-Butyllithium | Metal-halogen exchange nih.gov |

Formation of the Hydrochloride Salt: Reaction Conditions and Stability Considerations

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of 5-Bromo-2-methoxypyridine with hydrogen chloride. The hydrogen chloride can be introduced as a gas or as a solution in an appropriate solvent.

A common method involves dissolving the free base in a non-polar organic solvent, such as dichloromethane or diethyl ether, and then bubbling dry hydrogen chloride gas through the solution. guidechem.com The hydrochloride salt, being less soluble in the non-polar solvent, precipitates out and can be collected by filtration. Alternatively, a solution of hydrochloric acid in an organic solvent like ethanol or isopropanol can be added to the solution of the pyridine derivative.

The stability of the resulting hydrochloride salt is an important consideration. Pyridine hydrochlorides are generally stable, crystalline solids. uprm.edu However, they can be hygroscopic, meaning they tend to absorb moisture from the air. chemicalbook.com Therefore, proper handling and storage in a dry environment are necessary to maintain the integrity of the product. The melting point of the hydrochloride salt is a key physical property used to assess its purity.

| Free Base | Reagent | Solvent | Outcome |

| Pyridine | Hydrogen Chloride Gas | Dichloromethane | Precipitation of Pyridine Hydrochloride guidechem.com |

Methodological Advancements in High-Yield and Selective Synthesis

Continuous efforts are being made to improve the efficiency and selectivity of the synthesis of 5-Bromo-2-methoxypyridine. One area of focus is the development of more selective catalysts and reaction conditions for the bromination step to maximize the yield of the desired 5-bromo isomer.

In the SNAr reaction, process optimization to reduce reaction times and the amount of solvent used is a key objective. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields in the synthesis of pyridine derivatives. organic-chemistry.org

Explorations in Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov For the synthesis of 5-Bromo-2-methoxypyridine, several green chemistry approaches are being explored.

The use of less hazardous solvents or even solvent-free reaction conditions is a key aspect of green chemistry. mdpi.com For instance, microwave-assisted, solvent-free syntheses of pyridine derivatives have been reported, offering a more environmentally friendly alternative to traditional methods. organic-chemistry.org

The development of catalytic methods that replace stoichiometric reagents is another important goal. This reduces waste and improves atom economy. For example, catalytic bromination methods that use a catalytic amount of a brominating agent in the presence of an oxidant can be a greener alternative to using a full equivalent of bromine. The use of renewable starting materials and energy-efficient processes, such as microwave heating, are also key considerations in the sustainable synthesis of this important chemical compound. acs.orgnih.gov

Scale-Up Feasibility and Industrial Process Development within Academic Contexts

The transition of synthetic routes for specialty chemicals like 5-bromo-2-methoxypyridine hydrochloride from laboratory-scale to industrial production is a complex undertaking that has been a subject of considerable investigation within academic research. This process involves navigating a series of challenges that are not always apparent at the bench scale, including thermal management, reaction kinetics, mass transfer limitations, and economic viability. Academic studies into the scale-up of related halogenated pyridine syntheses provide a framework for understanding the potential hurdles and optimization strategies for the industrial production of this compound.

A common laboratory synthesis for 5-bromo-2-methoxypyridine involves the nucleophilic aromatic substitution of a di-substituted pyridine, such as 2,5-dibromopyridine, with a methoxide source. While effective at the gram scale, direct translation of this process to a pilot or industrial scale introduces significant challenges that have been explored in academic process chemistry studies.

One of the primary concerns in scaling up exothermic reactions, such as the methoxylation of a bromopyridine, is heat transfer. In a laboratory flask, the high surface-area-to-volume ratio allows for efficient dissipation of heat. However, in large industrial reactors, this ratio decreases significantly, which can lead to the formation of localized hot spots. These can, in turn, result in side reactions, product degradation, and potential safety hazards. Academic research has focused on the use of specialized reactor designs, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), to improve heat management in similar large-scale nucleophilic aromatic substitution reactions.

Furthermore, the choice of solvent and base is critical for both reaction efficiency and process sustainability, a key area of academic inquiry in green chemistry. While laboratory syntheses may utilize solvents and reagents that are convenient for small-scale work, industrial processes necessitate a greater emphasis on factors such as cost, recyclability, and environmental impact. Academic studies have explored alternative, greener solvents and less hazardous reagents for similar transformations, which could be applicable to the synthesis of this compound.

The table below outlines a hypothetical comparison of reaction parameters for the synthesis of 5-bromo-2-methoxypyridine at different scales, based on findings from academic literature on similar processes.

| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Industrial Scale (tonnes) |

| Starting Material | 2,5-dibromopyridine | 2,5-dibromopyridine | 2,5-dibromopyridine |

| Reagent | Sodium methoxide in Methanol | Sodium methoxide in Methanol | Sodium methoxide in Methanol |

| Solvent | Methanol | Methanol (with potential co-solvents) | Optimized solvent system for recovery |

| Temperature | 70-80°C | 80-90°C (with precise control) | 85-95°C (in continuous flow reactor) |

| Reaction Time | 4-6 hours | 6-8 hours | 1-2 hours (in continuous flow reactor) |

| Yield | ~95% | ~90% | >92% |

| Purity | >98% | >97% | >99% (after purification) |

Academic research has also highlighted the potential of continuous flow chemistry to address many of the challenges associated with the scale-up of fine chemical production. Flow reactors offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the ability to operate at higher temperatures and pressures. For the synthesis of 5-bromo-2-methoxypyridine, a continuous flow process could involve pumping a solution of 2,5-dibromopyridine and a methoxide source through a heated tube reactor. This would allow for precise control over reaction conditions and residence time, potentially leading to higher yields and purity in a shorter timeframe compared to traditional batch processing.

The development of a robust and economically viable industrial process for this compound also necessitates a thorough understanding of the reaction kinetics and mechanism. Academic studies in this area would focus on identifying the rate-limiting steps and the influence of various parameters on the reaction rate. This knowledge is crucial for optimizing the process to maximize throughput and minimize the formation of impurities.

The following table summarizes key research findings from academic studies on the process development of analogous halogenated aromatic compounds, which can inform the scale-up of this compound synthesis.

| Research Area | Key Findings |

| Reaction Kinetics | Nucleophilic aromatic substitution on pyridines often follows second-order kinetics. The rate is influenced by the electronic nature of the substituents and the polarity of the solvent. |

| Process Intensification | Continuous flow reactors have been shown to significantly improve reaction times and yields for similar halogen exchange and nucleophilic substitution reactions on aromatic rings. |

| Green Chemistry | Academic studies have identified more environmentally benign solvent alternatives and the potential for catalyst recycling in the synthesis of substituted pyridines. |

| Downstream Processing | The isolation and purification of the final product, including the hydrochloride salt formation, is a critical step. Academic research explores crystallization and filtration techniques to optimize yield and purity at a large scale. |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Methoxypyridine Hydrochloride

Chemical Transformations Involving the Bromine Moiety

The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile handle for introducing a wide array of functional groups. Its reactivity is central to the utility of 5-Bromo-2-methoxypyridine (B44785) as a building block in the synthesis of more complex molecules. innospk.com The primary pathways for its transformation include nucleophilic displacement, transition-metal-catalyzed cross-coupling reactions, and metal-halogen exchange.

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are feasible, particularly at positions 2, 4, and 6, which are electronically activated by the ring nitrogen. While the C-5 position is generally less reactive towards direct SNAr compared to the C-2 or C-4 positions, the reaction can still be a viable synthetic route under specific conditions. uoanbar.edu.iq

The synthesis of 5-Bromo-2-methoxypyridine itself often proceeds via a nucleophilic displacement reaction where the methoxy (B1213986) group displaces a halide on a precursor molecule. For instance, reacting 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) in methanol (B129727) results in the selective substitution of the more activated bromine atom at the C-2 position to yield 5-Bromo-2-methoxypyridine with high efficiency. chemicalbook.com This transformation highlights the differential reactivity of the halogen atoms on the pyridine ring and serves as a prime example of a nucleophilic displacement to form the title compound.

Conversely, the displacement of the bromine at C-5 by various nucleophiles provides a direct route to 5-substituted-2-methoxypyridines. Such reactions typically require elevated temperatures and polar aprotic solvents to proceed effectively. nih.gov

Table 1: Example of Nucleophilic Displacement in the Synthesis of 5-Bromo-2-methoxypyridine Use the interactive controls to view reaction details.

| Reactant | Reagent | Product | Yield | Reference |

|---|

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 5-Bromo-2-methoxypyridine serves as an excellent electrophilic partner in these transformations. mdpi.comnih.gov The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a highly versatile reaction that pairs an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov 5-Bromo-2-methoxypyridine is an effective substrate for these reactions, allowing for the formation of a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond at the C-5 position. The reaction is tolerant of a wide variety of functional groups and generally proceeds in high yield. mdpi.comnih.gov

Studies on analogous substrates, such as 5-bromo-2-methylpyridin-3-amine, demonstrate that the Suzuki coupling can be efficiently carried out using various palladium catalysts like Pd(PPh₃)₄ in the presence of a base (e.g., K₃PO₄ or Na₂CO₃) and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. mdpi.comnih.gov These conditions are directly applicable to 5-Bromo-2-methoxypyridine for the synthesis of 5-aryl- and 5-vinyl-2-methoxypyridines.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines This interactive table shows typical reagents and conditions for Suzuki-Miyaura reactions involving substrates analogous to 5-Bromo-2-methoxypyridine.

| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | mdpi.com |

Besides the Suzuki-Miyaura reaction, the bromine moiety of 5-Bromo-2-methoxypyridine can participate in other important palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond by reacting the aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Research on the closely related 2-bromo-5-nitropyridine (B18158) shows that it couples efficiently with various terminal acetylenes, including trimethylsilylacetylene (B32187) and phenylacetylene, to produce the corresponding 2-alkynyl-5-nitropyridines. researchgate.net These findings strongly suggest that 5-Bromo-2-methoxypyridine would behave similarly, providing access to a range of 2-methoxy-5-alkynylpyridine derivatives. researchgate.netnih.govresearchgate.net

The Heck reaction is another key transformation, coupling the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction proceeds via a palladium catalyst and a base, with the regioselectivity of the addition to the alkene being a key consideration. libretexts.orgyoutube.com This method can be used to introduce vinyl-type substituents at the C-5 position of the pyridine ring.

Table 3: Sonogashira Coupling of 2-Bromo-5-nitropyridine with Terminal Alkynes This interactive table presents data for a reaction analogous to the Sonogashira coupling of 5-Bromo-2-methoxypyridine, demonstrating its synthetic potential.

| Alkyne | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Benzene (B151609) | 5-Nitro-2-(trimethylsilylethynyl)pyridine | researchgate.net |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Benzene | 5-Nitro-2-(phenylethynyl)pyridine | researchgate.net |

Metal-halogen exchange, particularly lithium-bromine exchange, is a fundamental method for converting an aryl bromide into a highly reactive organometallic species. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgresearchgate.net

In the case of 5-Bromo-2-methoxypyridine, treatment with an alkyllithium reagent leads to a rapid exchange, forming the 2-methoxy-5-lithiopyridine intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles to install new functional groups at the C-5 position. A notable application of this method is the synthesis of 2-methoxy-5-pyrimidylboronic acid, where 2-methoxy-5-bromopyrimidine is first subjected to lithium-halogen exchange and then quenched with triisopropyl borate, followed by hydrolysis. nih.gov This two-step sequence is a powerful strategy for creating precursors for other coupling reactions or for introducing diverse functionalities. semanticscholar.orgnih.gov

Table 4: Lithium-Bromine Exchange and Electrophilic Quench Use the interactive controls to explore the transformation of a bromo-pyridine into a boronic acid via lithiation.

| Substrate | Reagent 1 | Reagent 2 (Electrophile) | Product | Reference |

|---|---|---|---|---|

| 2-Methoxy-5-bromopyrimidine | n-Butyllithium | Triisopropylborate | 2-Methoxy-5-pyrimidylboronic acid | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Methoxy Group

The methoxy group at the C-2 position is generally more stable than the bromine atom at C-5. However, it can undergo specific reactions, most notably nucleophilic displacement under forcing conditions or demethylation. The presence of the methoxy group at the C-2 position also has a significant electronic influence, reducing the basicity of the pyridine nitrogen atom through its inductive electron-withdrawing effect. nih.gov This attenuated basicity can be advantageous in preventing unwanted side reactions at the nitrogen atom during other transformations. nih.gov

A key reaction involving the methoxy group is its displacement by strong nucleophiles. For example, various methoxypyridines can undergo nucleophilic amination when treated with a sodium hydride (NaH) and lithium iodide (LiI) system. ntu.edu.sg This protocol enables the substitution of the methoxy group with primary or secondary amines, providing a direct route to aminopyridine derivatives that might be difficult to access otherwise. ntu.edu.sg

Additionally, the methoxy group can be cleaved (demethylated) to reveal the corresponding pyridone. Chemoselective demethylation of methoxypyridines has been achieved using reagents such as L-selectride, which can selectively remove the methyl group without affecting other sensitive parts of the molecule. elsevierpure.com

Table 5: Reactions Involving the Methoxy Group on the Pyridine Ring This interactive table summarizes key transformations of the 2-methoxy group.

| Substrate | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Methoxypyridine | Piperidine, NaH, LiI | Nucleophilic Amination | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |

Functionalization of the Pyridine Ring System

The unique arrangement of a bromine atom and a methoxy group on the pyridine ring of 5-bromo-2-methoxypyridine makes it a valuable substrate for a variety of chemical modifications. xdbiochems.com These functional groups provide distinct reaction sites, enabling chemists to introduce new molecular fragments and construct more complex molecules. xdbiochems.com Key strategies for its functionalization include directed metalation, halogen-metal exchange, and transition metal-catalyzed cross-coupling reactions.

Directed Ortho-Metalation: The methoxy group at the C2 position can direct the deprotonation of the pyridine ring at a specific location. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is possible to selectively remove a proton from the ring. This process, known as directed ortho-metalation, generates a reactive organolithium species that can then react with various electrophiles to introduce a wide range of functional groups.

Lithium-Halogen Exchange: The bromine atom at the C5 position is susceptible to lithium-halogen exchange. This reaction is typically performed at low temperatures, such as -78°C, using an organolithium reagent like n-butyllithium (n-BuLi) in an inert solvent like tetrahydrofuran (B95107) (THF). The exchange is rapid and results in the formation of a 2-methoxy-5-lithiopyridine intermediate. This lithiated pyridine is a potent nucleophile that readily reacts with electrophiles. For instance, quenching the reaction with dimethylformamide (DMF) introduces a formyl group (-CHO) at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl compounds. 5-Bromo-2-methoxypyridine can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄). This reaction efficiently yields 5-aryl-2-methoxypyridines, which are common structural motifs in pharmaceuticals and other functional materials. nbinno.com

The table below summarizes representative conditions for the Suzuki coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst/Base System | Conditions | Yield | Reference |

| 5-Bromo-2-methoxypyridine | Arylboronic acid | PdCl₂(PPh₃)₂ / K₃PO₄ | 80°C, 24 h | 68% |

This table is interactive. Click on the headers to sort the data.

Reaction Mechanisms and Intermediates in Complex Transformations

Understanding the reaction mechanisms and the nature of intermediates is crucial for optimizing reaction conditions and expanding the synthetic utility of 5-bromo-2-methoxypyridine.

Mechanism of Lithium-Halogen Exchange: The reaction of 5-bromo-2-methoxypyridine with n-butyllithium proceeds through a well-established lithium-halogen exchange mechanism. The highly polar carbon-lithium bond in n-BuLi facilitates the attack on the electrophilic bromine atom. This results in the formation of the thermodynamically more stable 2-methoxy-5-lithiopyridine and n-butyl bromide. The resulting lithiated pyridine is a key reactive intermediate, acting as a strong nucleophile in subsequent reactions with electrophiles.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling reaction involving 5-bromo-2-methoxypyridine is a hallmark of palladium catalysis. The cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with 5-bromo-2-methoxypyridine, breaking the carbon-bromine bond and inserting the palladium to form a Pd(II) intermediate.

Transmetalation: The aryl group from the arylboronic acid (activated by the base) is transferred to the palladium center, displacing the bromide and forming a new Pd(II)-aryl complex.

Reductive Elimination: The two organic groups (the pyridyl and the aryl) on the palladium center couple and are eliminated from the metal, forming the final 5-aryl-2-methoxypyridine product. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The efficiency of this process depends on factors like the choice of palladium catalyst, ligands, base, and solvent, all of which can influence the rates of the individual steps in the catalytic cycle. The presence of the methoxy group can also influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Methoxypyridine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Bromo-2-methoxypyridine (B44785) hydrochloride. It provides detailed insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H-NMR spectrum of the parent compound, 5-Bromo-2-methoxypyridine, the methoxy (B1213986) group protons typically appear as a sharp singlet. The protons on the pyridine (B92270) ring exhibit distinct splitting patterns due to spin-spin coupling. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy protons (OCH₃) are observed around 3.88-4.03 ppm. beilstein-journals.org The proton at the C6 position, adjacent to the nitrogen and the methoxy group, shows up as a doublet, as does the proton at the C3 position, while the proton at the C4 position appears as a doublet of doublets.

Upon protonation to form the hydrochloride salt, a downfield shift of all proton signals is expected due to the increased electron-withdrawing effect of the protonated pyridinium (B92312) nitrogen. The N-H proton itself would be observable in the spectrum, often as a broad singlet.

The ¹³C-NMR spectrum provides information on the carbon skeleton. For 5-Bromo-2-methoxypyridine, the carbon atoms of the pyridine ring and the methoxy group resonate at characteristic chemical shifts. The carbon attached to the electronegative oxygen of the methoxy group (C2) and the carbon bonded to bromine (C5) have distinct chemical shifts. The other aromatic carbons (C3, C4, and C6) also show specific resonances. Data for the related compound 2-methoxypyridine (B126380) shows carbon signals at approximately 163.9 (C2), 111.1 (C3), 138.2 (C4), 106.1 (C5), and 146.9 (C6) ppm. The introduction of a bromine atom at the 5-position would significantly shift the C5 signal and also influence the shifts of the adjacent carbons. Upon formation of the hydrochloride salt, the carbon signals, particularly those of the pyridine ring, would experience a downfield shift.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for 5-Bromo-2-methoxypyridine Hydrochloride

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| H3 | 7.0 - 7.5 (d) | 115 - 120 |

| H4 | 7.8 - 8.3 (dd) | 140 - 145 |

| H6 | 8.0 - 8.5 (d) | 148 - 153 |

| OCH₃ | 4.0 - 4.5 (s) | 55 - 60 |

| N-H | 12.0 - 14.0 (br s) | - |

| C2 | - | 160 - 165 |

| C3 | - | 115 - 120 |

| C4 | - | 140 - 145 |

| C5 | - | 110 - 115 |

| C6 | - | 148 - 153 |

| (d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet). Predicted values are based on data for similar compounds and expected effects of protonation. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. For the neutral 5-Bromo-2-methoxypyridine, the molecular ion peak [M]⁺ would be observed at m/z 187 and 189 in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). nih.gov

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A common fragmentation pattern for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, followed by the loss of a carbonyl group (CO) to yield a [M-15-28]⁺ ion. Another possible fragmentation is the cleavage of the C-Br bond, resulting in an ion at m/z 108, corresponding to the 2-methoxypyridinyl cation.

For the hydrochloride salt, analysis would typically be performed using a soft ionization technique like electrospray ionization (ESI). In positive ion mode ESI-MS, the spectrum would be dominated by the molecular ion of the free base [C₆H₆BrNO + H]⁺ at m/z 188 and 190. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Table 2: Predicted Major Mass Spectrometry Fragments for 5-Bromo-2-methoxypyridine

| m/z | Proposed Fragment Ion | Notes |

| 187/189 | [C₆H₆BrNO]⁺ | Molecular ion peak (M⁺) |

| 172/174 | [C₅H₃BrNO]⁺ | Loss of •CH₃ |

| 158/160 | [C₆H₆NO]⁺ | Loss of •Br |

| 144/146 | [C₄H₃BrO]⁺ | Loss of •CH₃ and HCN |

| 108 | [C₆H₆NO]⁺ | Loss of Br• from an isomerized ion |

| (m/z values are for the ions containing ⁷⁹Br/⁸¹Br isotopes) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of 5-Bromo-2-methoxypyridine displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy group appears around 2950-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹. The C-Br stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range. For the hydrochloride salt, a broad absorption band in the 2500-3000 cm⁻¹ region would be indicative of the N⁺-H stretching vibration.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br bond should also give a distinct Raman signal. The study of how the vibrational frequencies of the molecular halogen change with its environment can provide insights into intermolecular interactions. preprints.org

Table 3: Key IR and Predicted Raman Bands for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N⁺-H stretch | 2500-3000 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch (OCH₃) | 2850-2950 | Moderate |

| C=N and C=C stretch (pyridine ring) | 1400-1600 | Strong |

| C-O stretch (methoxy) | ~1250 | Moderate |

| C-Br stretch | 500-600 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a specific crystal structure for this compound is not publicly available, general principles can be applied. The pyridinium ring is expected to be planar. The methoxy group may be oriented either coplanar with the ring or twisted out of the plane, depending on steric and electronic factors. The crystal packing would be influenced by hydrogen bonding between the pyridinium N⁺-H and the chloride anion (Cl⁻), as well as other intermolecular interactions such as dipole-dipole forces and van der Waals interactions. The analysis of pyrophoric or unstable materials using this technique requires special handling to prevent degradation. ncl.ac.uk

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples (HPLC, GC)

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for isolating research samples. avantorsciences.com

HPLC is well-suited for the analysis of the non-volatile hydrochloride salt. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) would likely provide good separation. Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore.

GC is more suitable for the analysis of the volatile free base, 5-Bromo-2-methoxypyridine. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. avantorsciences.com The purity can be determined by measuring the area of the main peak relative to any impurity peaks. GC coupled with a mass spectrometer (GC-MS) can be used to identify any impurities based on their mass spectra. nih.gov

Table 4: Typical Chromatographic Conditions for the Analysis of 5-Bromo-2-methoxypyridine Derivatives

| Technique | Column | Mobile/Carrier Gas | Detector |

| HPLC | Reversed-phase C18, 5 µm | Acetonitrile/Water with 0.1% Formic Acid | UV (254 nm) |

| GC | Capillary, e.g., DB-5 or HP-5MS | Helium | FID or MS |

Computational Chemistry and Theoretical Modeling Studies of 5 Bromo 2 Methoxypyridine Hydrochloride

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. This process involves finding the lowest energy conformation by adjusting atomic positions, thereby predicting key structural parameters. For 5-Bromo-2-methoxypyridine (B44785), DFT calculations reveal critical bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The optimization process yields the most stable arrangement of the atoms, accounting for the electronic effects of the bromine, methoxy (B1213986), and nitrogen substituents on the pyridine (B92270) ring. For instance, calculations would precisely determine the orientation of the methoxy group relative to the plane of the pyridine ring. While specific experimental data for the hydrochloride salt's crystal structure is not detailed in the provided sources, DFT provides a reliable theoretical model.

Below is an illustrative table of what optimized geometric parameters from a DFT calculation might look like for a substituted pyridine.

Interactive Table: Example of DFT-Calculated Geometrical Parameters (Note: This is a representative table. Actual values for 5-Bromo-2-methoxypyridine hydrochloride would require a specific DFT study.)

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C2-Br | 1.895 | - | - |

| Bond Length | C5-O | 1.360 | - | - |

| Bond Length | O-CH₃ | 1.425 | - | - |

| Bond Angle | C4-C5-C6 | 118.5 | - | - |

| Bond Angle | C5-O-CH₃ | 117.9 | - | - |

| Dihedral Angle | C4-C5-O-CH₃ | 179.8 | - | - |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the "escaping tendency" of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. researchgate.net

Computational studies on various pyridine derivatives have successfully used DFT to calculate these parameters, providing a quantitative basis for comparing their reactivity. researchgate.net

Interactive Table: Calculated Quantum Chemical Descriptors for Representative Pyridine Derivatives (Note: Data derived from a study on related pyridine derivatives to illustrate typical values. )

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) |

| 2a | -5.50 | -0.66 | 4.84 | 2.42 | 0.413 | 3.08 | 1.95 |

| 2d | -6.02 | -1.40 | 4.62 | 2.31 | 0.433 | 3.71 | 2.97 |

| 2g | -5.66 | -1.52 | 4.14 | 2.07 | 0.483 | 3.59 | 3.11 |

| 4a | -6.07 | -1.03 | 5.04 | 2.52 | 0.397 | 3.55 | 2.50 |

| 4e | -6.41 | -1.47 | 4.94 | 2.47 | 0.405 | 3.94 | 3.14 |

| 4h | -6.54 | -1.76 | 4.78 | 2.39 | 0.418 | 4.15 | 3.60 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from computational calculations that illustrates the charge distribution across a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions, which are prone to attack by electrophiles, are typically colored red or yellow (negative potential). Conversely, electron-poor regions, which are targets for nucleophiles, are colored blue (positive potential).

For a molecule like 5-Bromo-2-methoxypyridine, MEP analysis is expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation and a hydrogen bond acceptor. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into familiar Lewis structures (bonds, lone pairs, etc.). researchgate.net This method quantifies intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. researchgate.net

Spectroscopic Property Predictions and Validation with Experimental Data (e.g., Vibrational Frequencies)

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra.

By comparing the computationally predicted spectrum with an experimentally obtained one, a detailed and accurate assignment of the vibrational modes can be achieved. This correlation is crucial for confirming that the optimized geometry from the DFT calculation accurately represents the real molecule. Although specific studies validating the vibrational frequencies for this compound were not found, this comparative approach is a standard and essential procedure in the computational analysis of novel compounds.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical/chemical properties, respectively. wjpsonline.com For pyridine derivatives, QSAR models have been developed to predict activities such as antioxidant or antimicrobial efficacy based on calculated molecular descriptors. wjpsonline.comresearchgate.net

These studies typically involve calculating a wide range of descriptors (electronic, steric, hydrophobic) for a set of related molecules and using statistical methods like multiple linear regression to create a predictive equation. researchgate.netmdpi.com For instance, a QSPR study could aim to predict the reactivity of substituted pyridines in a particular reaction class by correlating reaction rates with descriptors like the HOMO-LUMO gap or the electrophilicity index. Such models are instrumental in designing new derivatives with enhanced or targeted properties. nih.gov

Applications of 5 Bromo 2 Methoxypyridine Hydrochloride As a Versatile Research Building Block

Precursor in Complex Heterocyclic Synthesis and Scaffold Assembly

The unique electronic and steric properties of 5-bromo-2-methoxypyridine (B44785) hydrochloride make it an ideal starting material for the synthesis of more complex heterocyclic structures. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the methoxy (B1213986) group at the 2-position influences the ring's reactivity and can be retained or modified in subsequent synthetic steps.

5-Bromo-2-methoxypyridine hydrochloride is extensively used in the synthesis of bipyridines, which are crucial ligands in coordination chemistry and building blocks for functional materials. The bromine atom is readily employed in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a common method for forming carbon-carbon bonds. 5-Bromo-2-methoxypyridine can be coupled with a pyridine-boronic acid or boronic ester to yield a methoxy-substituted bipyridine. google.commdpi.com For instance, reacting it with bis(pinacolato)diboron (B136004) first generates a boronic ester intermediate, which can then be coupled with another halopyridine under palladium catalysis to produce the desired bipyridine structure. google.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org An organozinc reagent derived from a pyridine (B92270) can be coupled with 5-bromo-2-methoxypyridine to afford the corresponding bipyridine. This method is noted for its efficiency and tolerance of various functional groups. organic-chemistry.orgresearchgate.net

Stille Coupling: This involves the reaction of an organotin compound with an organic halide. Bromo-substituted pyridines are effective substrates in Stille-type coupling procedures for generating bipyridine scaffolds on a multi-gram scale. researchgate.net

These coupling strategies allow for the modular and predictable assembly of complex bipyridine frameworks, where the methoxy group can be carried through the synthesis to influence the final product's electronic properties and conformation.

Table 1: Cross-Coupling Reactions for Bipyridine Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Key Feature | Reference |

| Suzuki-Miyaura | 5-Bromo-2-methoxypyridine | Pyridine-boronic acid/ester | Palladium (e.g., PdCl₂(PPh₃)₂) | Stable and commercially available boronic esters. | mdpi.com |

| Negishi | 5-Bromo-2-methoxypyridine | Pyridylzinc reagent | Palladium (e.g., Pd(PPh₃)₄) | Efficient for both bromo- and less reactive chloro-pyridines. | organic-chemistry.org |

| Stille | 5-Bromo-2-methoxypyridine | Tributyltin-picoline | Palladium | Suitable for large-scale synthesis. | researchgate.net |

The reactivity of the bromine atom in this compound is the cornerstone for introducing a wide range of functional groups onto the pyridine ring. This versatility allows for the construction of highly substituted and polyfunctionalized pyridine derivatives.

Palladium-catalyzed cross-coupling reactions are again central to this approach. The Suzuki reaction, for example, can be used to introduce various aryl and heteroaryl substituents at the 5-position by reacting 5-bromo-2-methoxypyridine with different arylboronic acids. mdpi.com This method is highly modular, enabling the synthesis of a series of related compounds with diverse electronic and steric properties by simply changing the boronic acid coupling partner. mdpi.com The bromine atom can also be substituted with other functionalities through nucleophilic substitution or other transition-metal-catalyzed processes like Chan-Lam coupling.

This compound is a valuable precursor for synthesizing fused heterocyclic systems, where the pyridine ring is annulated with another ring. chemicalbook.com The synthetic strategy often involves converting the bromine atom into a different functional group that can then participate in an intramolecular cyclization reaction.

For example, the bromine can be replaced with a group containing an active methylene, which can then undergo a condensation reaction with a functionality introduced or elaborated from the methoxy group at the 2-position. Alternatively, the bromine can participate in a Heck reaction or be converted to a vinyl or ethynyl (B1212043) group, setting the stage for pericyclic reactions or other cyclization cascades to form bicyclic structures like pyridones. organic-chemistry.orgnih.gov These annulation tactics are effective for creating 5,6-fused pyridone ring systems, which are privileged structures in medicinal chemistry. organic-chemistry.orgnih.gov

Role in the Rational Design and Synthesis of Advanced Chemical Probes and Molecular Tools for Biological Research

The pyridine scaffold is a key component in many biologically active molecules. This compound serves as an important starting material for the synthesis of chemical probes and molecular tools used to investigate biological systems, without discussing any potential clinical outcomes.

Its utility is demonstrated in its application as a precursor for ligands targeting specific receptors. For example, it is used as a building block in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors, where it binds to receptor sites and modulates their activity, allowing researchers to probe neurotransmission pathways. chemicalbook.com It has also been incorporated into the synthesis of antagonists for integrin receptors like αvβ3 and selective antagonists for somatostatin (B550006) receptors (sst₃), providing tools to study the roles of these receptors in cellular processes. sigmaaldrich.com The ability to systematically modify the structure using the bromo and methoxy handles allows for the fine-tuning of binding affinity and selectivity, which is crucial in the rational design of potent and specific molecular probes.

Development of Diverse Compound Libraries through Derivatization Strategies

The creation of compound libraries is a fundamental strategy in chemical biology and drug discovery for identifying molecules with desired properties. This compound is an excellent scaffold for generating such libraries due to the reliable and versatile chemistry of its bromine substituent.

By employing high-throughput synthesis techniques, the bromine atom can be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) with a large panel of corresponding reactants (boronic acids, organostannanes, terminal alkynes, amines). This approach allows for the rapid and systematic introduction of a vast array of different substituents at the 5-position of the pyridine ring. mdpi.com The result is a library of structurally related but functionally diverse molecules. For instance, coupling with a series of arylboronic acids can generate a library of 5-aryl-2-methoxypyridines, which can then be screened for specific biological activities or material properties. mdpi.com

Table 2: Derivatization Reactions for Compound Library Synthesis

| Reaction Type | Coupling Partner | Functional Group Introduced | Resulting Scaffold | Reference |

| Suzuki-Miyaura | Arylboronic Acids | Aryl | 5-Aryl-2-methoxypyridine | mdpi.com |

| Sonogashira | Terminal Alkynes | Alkynyl | 5-Alkynyl-2-methoxypyridine | N/A |

| Buchwald-Hartwig | Amines, Amides | Amino, Amido | 5-Amino-2-methoxypyridine | N/A |

| Stille | Organostannanes | Aryl, Vinyl | 5-Substituted-2-methoxypyridine | researchgate.net |

Exploration of Regioselective and Stereoselective Transformations

The substituents on the 5-bromo-2-methoxypyridine ring play a critical role in directing the regioselectivity of further chemical transformations. The electron-donating methoxy group at the 2-position and the electron-withdrawing, yet reactive, bromine atom at the 5-position create a specific electronic environment that can be exploited.

For electrophilic aromatic substitution reactions, the activating effect of the methoxy group and the directing effects of the ring nitrogen and existing substituents guide incoming electrophiles to specific, predictable positions. More significantly, the bromine atom can be used to achieve regiocontrol through lithium-halogen exchange. Treatment with an organolithium reagent at low temperatures selectively generates a lithiated pyridine at the 5-position, which can then be quenched with a wide variety of electrophiles to install a new functional group with perfect regioselectivity.

While the starting material itself is achiral, it can be used in stereoselective transformations. For example, in cross-coupling reactions to generate axially chiral biaryl compounds, the use of chiral ligands on the metal catalyst can induce stereoselectivity. Similarly, if the pyridine is incorporated into a larger molecule with existing stereocenters, the steric environment around the reactive sites can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselectivity.

Future Research Directions and Emerging Methodologies for 5 Bromo 2 Methoxypyridine Hydrochloride

Development of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of 5-bromo-2-methoxypyridine (B44785), primarily through cross-coupling reactions at the C-Br bond, is a cornerstone of its application. Future research is geared towards the development of more sophisticated and sustainable catalytic systems that offer broader scope and milder reaction conditions.

Photoredox and Dual Catalysis: Visible-light photoredox catalysis is an emerging frontier for C-H functionalization and cross-coupling reactions. beilstein-journals.orgscinapse.io For substrates like 5-bromo-2-methoxypyridine, this could enable novel transformations that are difficult to achieve with traditional thermal methods. Research is anticipated to focus on dual catalytic systems that merge photoredox catalysis with transition metal catalysis (e.g., palladium or nickel). nih.govrsc.org Such systems could facilitate, for example, the direct arylation of the pyridine (B92270) ring at a C-H position, offering a complementary strategy to the typical C-Br bond functionalization. A hypothetical dual catalytic cycle could involve a photoredox catalyst to activate a coupling partner, which then enters the catalytic cycle of a transition metal catalyst with the 5-bromo-2-methoxypyridine substrate.

Earth-Abundant Metal Catalysis: While palladium has been the workhorse for cross-coupling reactions, its cost and toxicity are significant drawbacks. rsc.orgrhhz.net Consequently, there is a major push towards developing catalytic systems based on earth-abundant metals like nickel, cobalt, and iron. nsf.govrsc.orgbohrium.com Nickel catalysts, in particular, have shown promise in Suzuki-Miyaura and Buchwald-Hartwig amination reactions of aryl halides. nsf.gov Future work will likely involve the design and application of well-defined nickel pincer complexes or nickel-based nanoparticles for the efficient coupling of 5-bromo-2-methoxypyridine with a wide range of nucleophiles, including amines, thiols, and organoboron reagents. nsf.gov The challenge lies in achieving comparable or superior activity and selectivity to palladium-based systems.

A comparative table of catalytic systems for pyridine functionalization is presented below.

Table 1: Comparison of Catalytic Systems for Pyridine Functionalization| Catalytic System | Metal | Key Features | Potential Application for 5-Bromo-2-methoxypyridine |

|---|---|---|---|

| Traditional Cross-Coupling | Palladium | High efficiency, broad substrate scope. rhhz.net | Suzuki, Sonogashira, Buchwald-Hartwig amination at the C-Br bond. nih.govpurdue.edu |

| Earth-Abundant Metal Catalysis | Nickel, Iron, Cobalt | Lower cost, unique reactivity. nsf.govrsc.org | Alternative for traditional cross-coupling, potential for novel C-H functionalization. bohrium.com |

| Photoredox Catalysis | Ruthenium, Iridium | Mild conditions, radical pathways. beilstein-journals.orgnih.gov | C-H arylation, trifluoromethylation, and other radical additions. rsc.org |

| Dual Catalysis | Pd/Ru, Ni/Ir | Synergistic activation modes. | Combining C-Br functionalization with remote C-H activation. |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical industry is increasingly adopting flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) due to enhanced safety, better process control, and scalability. nih.govresearchgate.netmdpi.com The synthesis and derivatization of 5-bromo-2-methoxypyridine hydrochloride are well-suited for this transition.

Future research will focus on developing end-to-end continuous flow processes. This could involve the flow synthesis of 5-bromo-2-methoxypyridine itself from precursors like 2,5-dibromopyridine (B19318), followed by in-line functionalization through a packed-bed reactor containing a heterogeneous catalyst. chemicalbook.com Subsequent reaction steps, such as deprotection or salt formation to yield the hydrochloride, could also be integrated into the flow system. nih.gov For instance, a multi-step flow synthesis could telescope a Suzuki coupling reaction with a subsequent hydrolysis or amidation without isolating intermediates, significantly reducing production time and waste. purdue.eduresearchgate.net

Table 2: Potential Flow Chemistry Modules for 5-Bromo-2-methoxypyridine Derivatives

| Flow Module | Description | Key Advantages |

|---|---|---|

| Packed-Bed Reactor | A column packed with a solid-supported catalyst (e.g., Pd on carbon). | Easy catalyst separation and recycling, stable long-term operation. |

| Microreactor | Reactors with micrometer-sized channels. | Excellent heat and mass transfer, precise control over reaction time. researchgate.net |

| Liquid-Liquid Separator | Membrane-based or gravitational separators for in-line extraction. | Automated work-up, avoiding manual separation steps. nih.gov |

| In-line Crystallizer | Controlled cooling and anti-solvent addition for continuous crystallization. | Consistent product quality and particle size distribution. |

Chemo- and Regioselective Reaction Design

The 5-bromo-2-methoxypyridine scaffold presents multiple reaction sites, making chemo- and regioselectivity crucial for its use in complex molecule synthesis. The primary challenge is to selectively functionalize one position without affecting others, such as the C-Br bond versus various C-H positions or the methoxy (B1213986) group.

Orthogonal Functionalization Strategies: Future research will likely explore orthogonal functionalization strategies. This involves developing reaction conditions that exclusively target a specific site. For example, a Suzuki or Sonogashira coupling could be performed at the C-Br bond under palladium catalysis, followed by a directed C-H activation at a different position using a ruthenium or rhodium catalyst. mdpi.com

Directed Metalation: Directed ortho-metalation (DoM) and related techniques offer powerful tools for regioselective functionalization. rsc.orgstrath.ac.uk By using specialized bases like TMP-zinc or magnesium reagents (e.g., TMPZnCl·LiCl), it is possible to deprotonate specific C-H positions on the pyridine ring, which can then be trapped with an electrophile. nih.govnih.govthieme-connect.de For 5-bromo-2-methoxypyridine, this could allow for the introduction of functional groups at positions C-3, C-4, or C-6, which are not accessible through traditional cross-coupling. thieme-connect.de The choice of the metalating agent and reaction conditions can finely tune the regioselectivity. nih.gov

Advanced Analytical Techniques for In-Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for optimizing existing methods and developing new ones. The use of advanced analytical techniques for in-situ and operando monitoring of reactions involving 5-bromo-2-methoxypyridine is a growing area of interest.

In-Situ Spectroscopy: Techniques such as in-situ NMR and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. azom.comresearchgate.netresearchgate.netcardiff.ac.uk For instance, monitoring a Suzuki coupling reaction of 5-bromo-2-methoxypyridine by benchtop NMR could allow for the rapid determination of reaction kinetics and the identification of catalyst deactivation pathways. azom.com Similarly, in-situ Raman spectroscopy can be used to study reactions in the solid state or in slurries, which is particularly relevant for heterogeneous catalysis. researchgate.netresearchgate.net

Table 3: Advanced Analytical Techniques for Mechanistic Studies

| Technique | Information Obtained | Relevance to 5-Bromo-2-methoxypyridine Reactions |

|---|---|---|

| In-Situ NMR Spectroscopy | Reaction kinetics, intermediate identification, structural elucidation. azom.comcardiff.ac.uk | Optimizing reaction times, understanding catalyst behavior in cross-coupling. |

| In-Situ Raman Spectroscopy | Real-time monitoring of solid and liquid phases, catalyst state. researchgate.netresearchgate.net | Studying heterogeneous catalysis and mechanochemical reactions. |

| In-Situ FTIR Spectroscopy | Tracking functional group changes, identifying transient species. | Monitoring the consumption of starting materials and formation of products. |

| Mass Spectrometry (e.g., DESI-MS) | Rapid reaction screening, identification of byproducts. purdue.edu | High-throughput screening of reaction conditions. |

Synergistic Approaches with High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) and laboratory automation are transforming chemical research by allowing for the rapid screening of a large number of reaction parameters. purdue.edubristol.ac.ukunchainedlabs.com This is particularly valuable for optimizing complex reactions involving this compound.

Automated Reaction Optimization: Automated synthesis platforms can be programmed to perform dozens or even hundreds of reactions in parallel, varying parameters such as catalyst, ligand, base, solvent, and temperature. purdue.edubristol.ac.uk For example, the optimization of a Buchwald-Hartwig amination or a Sonogashira coupling with 5-bromo-2-methoxypyridine could be achieved in a fraction of the time required by traditional methods. bristol.ac.uknih.govresearchgate.net The results from these HTE screens can then be used to build predictive models for reaction outcomes. nih.gov

Integration with Machine Learning: The large datasets generated by HTE can be fed into machine learning algorithms to identify complex relationships between reaction parameters and outcomes. This can guide the design of future experiments and accelerate the discovery of optimal reaction conditions. This synergistic approach will be crucial for unlocking the full potential of 5-bromo-2-methoxypyridine as a building block in automated drug discovery and materials development pipelines.

Q & A

Q. What are the key considerations when designing a synthesis route for 5-bromo-2-methoxypyridine hydrochloride?

A robust synthesis strategy involves retrosynthetic analysis to identify viable disconnection sites. For example, the pyridine ring can be constructed via cyclization reactions, while bromine and methoxy groups are introduced through nucleophilic substitution or metal-catalyzed coupling. Prioritize precursors with high commercial availability and selectivity, such as halogenated pyridines. Computational tools (e.g., transformer-based models) can predict feasible pathways by analyzing patent datasets .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques :

Q. What purification methods are effective for isolating this compound?

- Column chromatography using silica gel and gradients of ethyl acetate/hexanes (e.g., 30% EtOAc/hexanes) is standard for removing unreacted precursors .

- Recrystallization from ethanol/water mixtures can improve crystalline purity.

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-electrophile coupling involving 5-bromo-2-methoxypyridine?

Key variables include:

- Catalyst selection : Nickel or palladium catalysts for C-Br bond activation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of halogenated intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and decomposition risks. A documented protocol achieved 44% yield using silica gel filtration and stoichiometric base .

Q. How should researchers address contradictory spectroscopic data for 5-bromo-2-methoxypyridine derivatives?

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.

- X-ray crystallography : Resolve ambiguous substituent positions (e.g., bromine vs. methoxy orientation).

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What mechanistic insights guide the study of 5-bromo-2-methoxypyridine in heterocyclic functionalization?

- Electrophilic aromatic substitution (EAS) : The methoxy group directs incoming electrophiles to the para position relative to itself.

- Radical pathways : Bromine can act as a leaving group under photoredox conditions, enabling C-H functionalization.

- Byproduct analysis : Monitor for dehalogenation products (e.g., 2-methoxypyridine) to infer reaction pathways .

Physical and Chemical Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.05 g/mol | |

| Boiling Point | 217.8°C (at 760 mmHg) | |

| Density | 1.452 g/cm³ | |

| LogP (Partition Coefficient) | 2.16 | |

| CAS RN | 760207-87-2 | |

| Purity (Typical) | >95% (HPLC) |

Notes for Methodological Rigor

- Retrosynthetic planning : Prioritize disconnections that minimize steric hindrance and maximize regioselectivity .

- Contradiction resolution : Replicate reactions under inert atmospheres to rule out oxidation byproducts .

- Safety : Use fume hoods for brominated intermediates; consult SDS for handling guidelines (e.g., acute toxicity class) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.